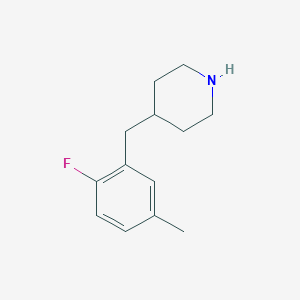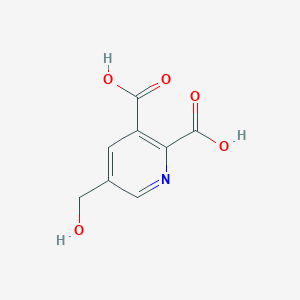
5-(Hydroxymethyl)pyridine-2,3-dicarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Hydroxymethyl)pyridine-2,3-dicarboxylic acid is an organic compound with the molecular formula C8H7NO5 It is a derivative of pyridine, a basic heterocyclic organic compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Hydroxymethyl)pyridine-2,3-dicarboxylic acid typically involves the oxidation of pyridine derivatives. One common method is the oxidation of 5-methylpyridine-2,3-dicarboxylic acid using oxidizing agents such as potassium permanganate or hydrogen peroxide . The reaction is usually carried out under acidic conditions to facilitate the oxidation process.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for better control of reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the industrial production process .
Analyse Chemischer Reaktionen
Types of Reactions
5-(Hydroxymethyl)pyridine-2,3-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be further oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and ozone are commonly used oxidizing agents.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of pyridine-2,3,5-tricarboxylic acid.
Reduction: Formation of 5-(hydroxymethyl)pyridine-2,3-dicarboxylic alcohol derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
5-(Hydroxymethyl)pyridine-2,3-dicarboxylic acid has several scientific research applications:
Wirkmechanismus
The mechanism of action of 5-(Hydroxymethyl)pyridine-2,3-dicarboxylic acid involves its interaction with specific molecular targets. For example, it can act as a competitive inhibitor of certain enzymes, thereby modulating their activity. The compound’s hydroxymethyl group allows it to form hydrogen bonds with active sites of enzymes, leading to inhibition . Additionally, its carboxylic acid groups can participate in coordination with metal ions, forming stable complexes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Quinolinic acid (2,3-pyridinedicarboxylic acid)
- Lutidinic acid (2,4-pyridinedicarboxylic acid)
- Isocinchomeronic acid (2,5-pyridinedicarboxylic acid)
- Dipicolinic acid (2,6-pyridinedicarboxylic acid)
- Cinchomeronic acid (3,4-pyridinedicarboxylic acid)
- Dinicotinic acid (3,5-pyridinedicarboxylic acid)
Uniqueness
5-(Hydroxymethyl)pyridine-2,3-dicarboxylic acid is unique due to its hydroxymethyl group, which imparts distinct chemical reactivity and biological activity. This functional group allows for specific interactions with enzymes and metal ions, making it a valuable compound in various research and industrial applications .
Eigenschaften
Molekularformel |
C8H7NO5 |
|---|---|
Molekulargewicht |
197.14 g/mol |
IUPAC-Name |
5-(hydroxymethyl)pyridine-2,3-dicarboxylic acid |
InChI |
InChI=1S/C8H7NO5/c10-3-4-1-5(7(11)12)6(8(13)14)9-2-4/h1-2,10H,3H2,(H,11,12)(H,13,14) |
InChI-Schlüssel |
FEBJGLCBPKNTSR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=NC(=C1C(=O)O)C(=O)O)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


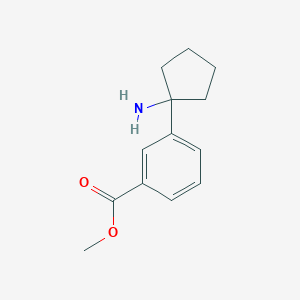
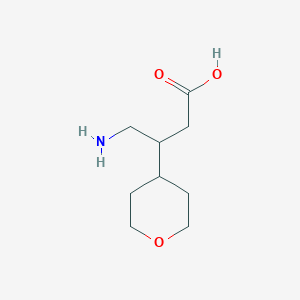
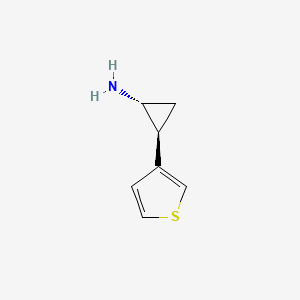
![2-Benzyl-1-oxo-3-phenyl-decahydrocyclohepta[c]pyrrole-3a-carboxylic acid](/img/structure/B13558743.png)


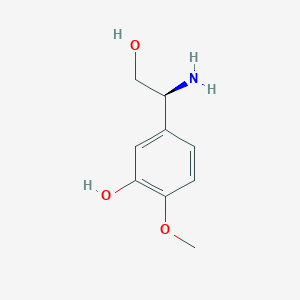
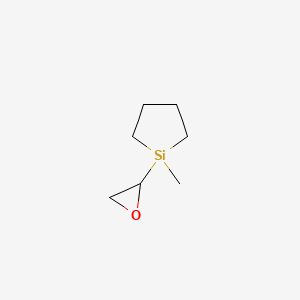

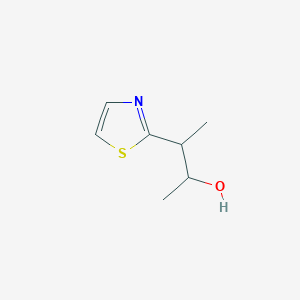
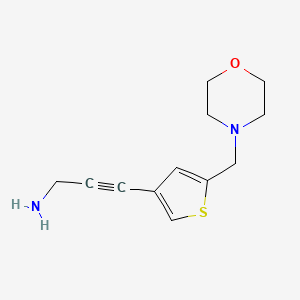
![6-Chloro-4-iodo-1H-pyrazolo[3,4-B]pyridine](/img/structure/B13558775.png)
